Ethyl 1-tosylpiperidine-3-carboxylate
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Overview
Description
Ethyl 1-tosylpiperidine-3-carboxylate is a chemical compound . It is used in various applications in the field of research and industry.
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
The molecular structure of Ethyl 1-tosylpiperidine-3-carboxylate is represented by the formula C15H21NO4S . The structure, properties, spectra, suppliers, and links for this compound can be found in various databases .Chemical Reactions Analysis
Ethers, a class of compounds to which Ethyl 1-tosylpiperidine-3-carboxylate belongs, are known to be unreactive towards most reagents, which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 1-tosylpiperidine-3-carboxylate include its structure, melting point, boiling point, density, molecular formula, molecular weight, and toxicity .Scientific Research Applications
Synthesis of Highly Functionalized Tetrahydropyridines
Ethyl 1-tosylpiperidine-3-carboxylate demonstrates significant utility in the synthesis of complex organic compounds. A notable application is in the phosphine-catalyzed [4 + 2] annulation process, where it reacts with N-tosylimines to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process is notable for its excellent yields and complete regioselectivity, expanding the scope of organic synthesis in terms of functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
Metabolites and Enzyme Activity Analysis in Ethylene Biosynthesis
Ethyl 1-tosylpiperidine-3-carboxylate plays a role in the analysis of ethylene biosynthesis in plants. Updated methodologies for the analysis of key metabolites and enzyme activities related to ethylene biosynthesis involve the use of this compound. These protocols have been optimized for increased efficiency, repeatability, and accuracy, making them suitable for research in plant biology and agriculture (Bulens et al., 2011).
Kinetic Resolution in Drug Production
The compound is also employed in the kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate, an intermediate in the production of the drug doxazosin mesylate. This process utilizes lipase catalyzed transesterification, demonstrating the compound's significance in pharmaceutical synthesis (Kasture et al., 2005).
Antibacterial Agent Synthesis
Ethyl 1-tosylpiperidine-3-carboxylate is utilized in synthesizing pyridonecarboxylic acids, which show potential as antibacterial agents. These compounds exhibit notable in vitro and in vivo antibacterial activities, emphasizing the compound's relevance in developing new antibacterial medications (Egawa et al., 1984).
Bioconjugation in Aqueous Media
This compound is significant in studying the mechanism of amide formation in bioconjugation processes, particularly in aqueous media. Such studies are crucial for understanding biochemical reactions and developing bioconjugation techniques for medical research (Nakajima & Ikada, 1995).
Evolutionary Relationships in Ethylene Synthesis
In plant biology, ethyl 1-tosylpiperidine-3-carboxylate contributes to understanding the structure, catalytic activity, and evolutionary relationships of enzymes involved in ethylene synthesis. This knowledge is vital for agricultural biotechnology, particularly in controlling ethylene production to delay senescence in fruits and vegetables (Jakubowicz, 2002).
Future Directions
Piperidines, including Ethyl 1-tosylpiperidine-3-carboxylate, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This suggests that there is ongoing research in this field, and we can expect new developments and applications in the future.
properties
IUPAC Name |
ethyl 1-(4-methylphenyl)sulfonylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-3-20-15(17)13-5-4-10-16(11-13)21(18,19)14-8-6-12(2)7-9-14/h6-9,13H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNLTOLQTVCPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-tosylpiperidine-3-carboxylate |
Citations
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